(2-Fluoro-3-iodo-5-(trifluoromethyl)phenyl)boronic acid
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Overview
Description
(2-Fluoro-3-iodo-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with fluorine, iodine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-iodo-5-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Halogenation: The starting material, a phenyl ring, undergoes halogenation to introduce fluorine and iodine atoms at specific positions.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalyst concentration, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-3-iodo-5-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Phenyl Derivatives: Produced through nucleophilic substitution.
Scientific Research Applications
Chemistry
In organic synthesis, (2-Fluoro-3-iodo-5-(trifluoromethyl)phenyl)boronic acid is used as a building block for the construction of complex molecules.
Biology and Medicine
This compound is investigated for its potential use in drug discovery and development. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a valuable intermediate in medicinal chemistry .
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, polymers, and advanced materials. Its ability to undergo various chemical transformations makes it a versatile reagent for the production of high-value chemicals .
Mechanism of Action
The mechanism of action of (2-Fluoro-3-iodo-5-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The trifluoromethyl group can enhance the compound’s binding affinity to biological targets, potentially leading to improved pharmacological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2-Fluoro-3-iodo-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both iodine and trifluoromethyl groups on the phenyl ring. This combination of substituents imparts distinct reactivity and properties, making it a valuable compound for specialized applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
[2-fluoro-3-iodo-5-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF4IO2/c9-6-4(8(14)15)1-3(2-5(6)13)7(10,11)12/h1-2,14-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVVLLQTGLOFES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)I)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF4IO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.82 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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